molecular formula C17H17ClN2O B12791111 [4-(2-Chlorophenyl)piperazin-1-yl](phenyl)methanone CAS No. 20386-34-9

[4-(2-Chlorophenyl)piperazin-1-yl](phenyl)methanone

Cat. No.: B12791111
CAS No.: 20386-34-9
M. Wt: 300.8 g/mol
InChI Key: QJMKZHNAVLJIBG-UHFFFAOYSA-N
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Description

[4-(2-chlorophenyl)piperazin-1-yl]-phenylmethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-chlorophenyl)piperazin-1-yl]-phenylmethanone typically involves the reaction of 2-chlorophenylpiperazine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

[4-(2-chlorophenyl)piperazin-1-yl]-phenylmethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(2-chlorophenyl)piperazin-1-yl]-phenylmethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-(2-chlorophenyl)piperazin-1-yl]-phenylmethanone involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(2-chlorophenyl)piperazin-1-yl]-phenylmethanone is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in medicinal chemistry make it a valuable compound for research and drug development .

Properties

CAS No.

20386-34-9

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C17H17ClN2O/c18-15-8-4-5-9-16(15)19-10-12-20(13-11-19)17(21)14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

QJMKZHNAVLJIBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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